

Adenine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adenine hydrochloride

Cat. No.: B7799046

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This technical guide provides an in-depth overview of **adenine hydrochloride**, a crucial compound in various biochemical and research applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental applications, and relevant biological pathways.

Core Properties of Adenine Hydrochloride

Adenine hydrochloride is the hydrochloride salt form of adenine, a purine nucleobase fundamental to all life. It is a white to off-white crystalline powder utilized in a wide array of research fields, from molecular biology to the development of animal models for human diseases.

Chemical and Physical Data

Quantitative data for **adenine hydrochloride** is summarized below. This includes its Chemical Abstracts Service (CAS) number for unambiguous identification and its molecular weight, which is critical for accurate solution preparation and stoichiometric calculations.

Property	Value	Citations
CAS Number	2922-28-3	[1]
Molecular Formula	C ₅ H ₅ N ₅ ·HCl	
Molecular Weight	171.59 g/mol (anhydrous basis)	
Melting Point	~285 °C (decomposes)	[1]
Appearance	White to off-white crystalline powder	
Solubility	Water: ≥ 6.91 mg/mL (with gentle warming)	[2]
DMSO: ≥ 11.5 mg/mL (with gentle warming)	[2]	

Experimental Applications and Protocols

A significant application of **adenine hydrochloride** in preclinical research is the induction of chronic kidney disease (CKD) and related conditions in animal models. The oral administration of high doses of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing obstruction, inflammation, and fibrosis, thereby mimicking the pathophysiology of human CKD.

Induction of Chronic Kidney Disease in Rodents

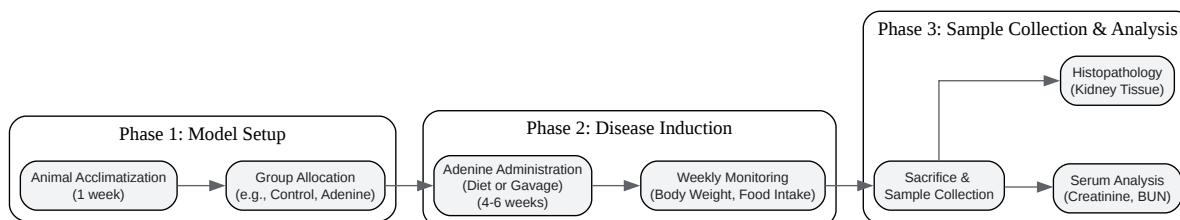
The following protocols are established methods for inducing CKD in mice and rats. Dosages and administration methods can be adapted based on the desired severity and progression of the disease.

Table 2.1: Protocols for Adenine-Induced Chronic Kidney Disease

Parameter	Mouse Model	Rat Model	Citations
Species	C57BL/6	Sprague-Dawley, Wistar	[3][4][5]
Administration Route	Diet or Oral Gavage	Diet or Oral Gavage	[5][6]
Dosage (Diet)	0.2% - 0.25% (w/w) in chow	0.75% (w/w) in chow	[6][7]
Dosage (Oral Gavage)	50 mg/kg body weight daily	200 - 600 mg/kg body weight daily	[5]
Duration	4 - 6 weeks	4 weeks	[3][5][7]
Key Pathological Features	Tubulointerstitial fibrosis, increased serum creatinine and BUN, anemia	Azotemia, tubular obstruction, electrolyte imbalance	[5][6][8]

Detailed Experimental Workflow: Adenine-Induced CKD Model

The following diagram illustrates a typical workflow for inducing and analyzing a chronic kidney disease model using adenine.



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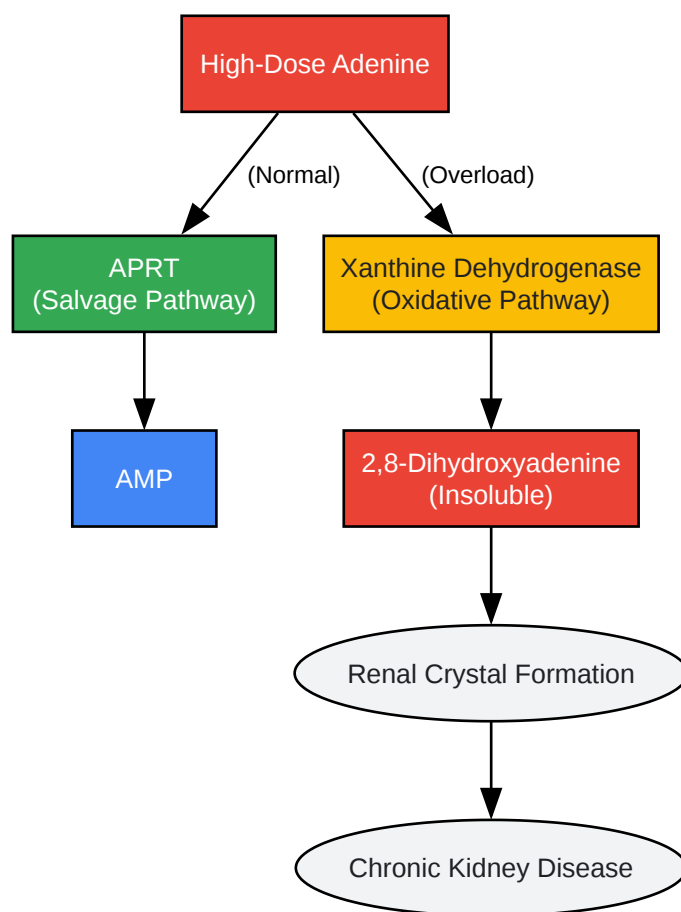
Caption: Experimental workflow for adenine-induced CKD in rodents.

Signaling Pathways Involving Adenine

Adenine and its derivatives are not merely building blocks of nucleic acids but also act as important signaling molecules. Understanding these pathways is crucial for researchers investigating the downstream effects of adenine administration.

Adenine Metabolism and Pathological Consequences

In high doses, the metabolic pathway of adenine is overwhelmed. The primary salvage pathway, mediated by adenine phosphoribosyltransferase (APRT), becomes saturated. This shunts excess adenine towards oxidation by xanthine dehydrogenase, leading to the production of insoluble 2,8-dihydroxyadenine (2,8-DHA).

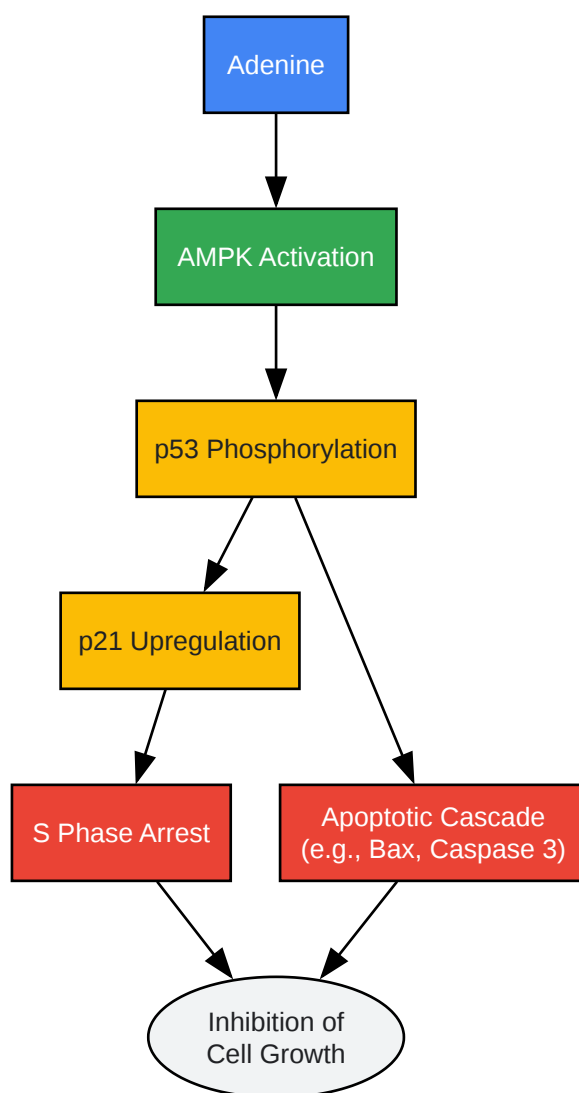


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Caption: Metabolic fate of high-dose adenine leading to nephropathy.

AMPK Signaling Pathway Activation

Recent studies have shown that adenine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation can lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells, highlighting a potential therapeutic application of adenine.[9]



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- To cite this document: BenchChem. [Adenine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799046#adenine-hydrochloride-cas-number-and-molecular-weight]

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